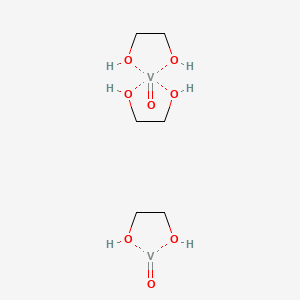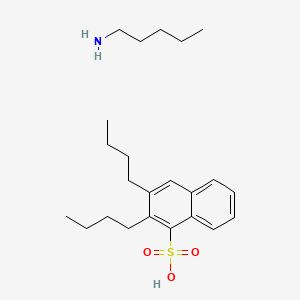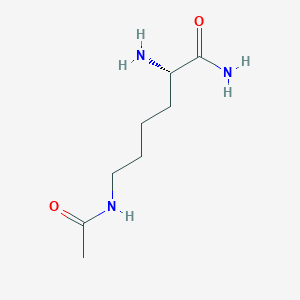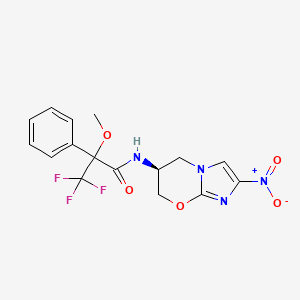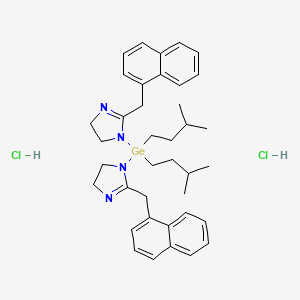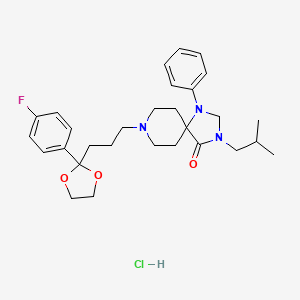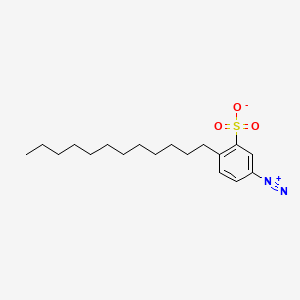
2-Methoxyethyl ricinoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl ricinoleate is an ester derived from ricinoleic acid, a major component of castor oil. This compound is characterized by its molecular formula C21H40O4 and a molecular weight of 356.5399 g/mol . It is known for its unique chemical structure, which includes a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl ricinoleate can be synthesized through the esterification of ricinoleic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the transesterification of castor oil with 2-methoxyethanol. This process is catalyzed by potassium hydroxide and is conducted at elevated temperatures to achieve high yields. The product is then purified through solvent partitioning and distillation to obtain a high-purity ester .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl ricinoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
2-Methoxyethyl ricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of lipid metabolism and enzymatic reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a biolubricant and in the production of biodegradable polymers
Mechanism of Action
The mechanism of action of 2-Methoxyethyl ricinoleate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the ester group can undergo hydrolysis to release ricinoleic acid, which has known biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl ricinoleate
- Ethyl ricinoleate
- Butyl ricinoleate
Comparison
2-Methoxyethyl ricinoleate is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other ricinoleate esters. This makes it more suitable for specific applications, such as in biolubricants and biodegradable polymers, where enhanced stability and specific reactivity are required .
Properties
CAS No. |
142-21-2 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-methoxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h10,13,20,22H,3-9,11-12,14-19H2,1-2H3/b13-10-/t20-/m1/s1 |
InChI Key |
QTRKSBZYBWSRBJ-KTZABMDBSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



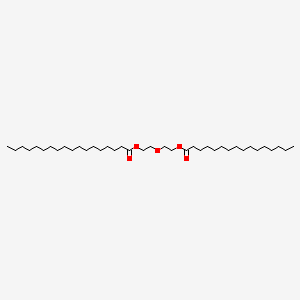

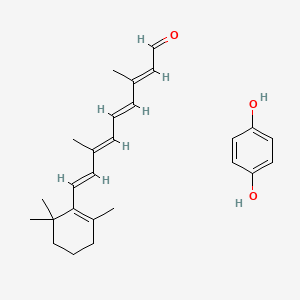

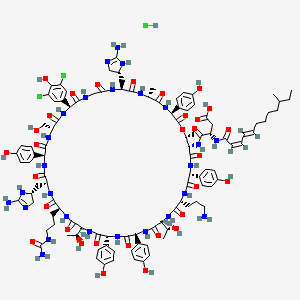
![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
